N-(2-benzoyl-1-benzofuran-3-yl)pentanamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The structure of this compound consists of a benzofuran ring system with a benzoyl group at the 2-position and a pentanamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced by reacting the benzofuran derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pentanamide Group: The pentanamide group can be formed by reacting the benzofuran derivative with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: A similar compound with an acetamide group instead of a pentanamide group.
N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide: A derivative with additional ethoxy groups on the phenyl ring.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is unique due to its specific structural features, including the pentanamide group, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives . The presence of the pentanamide group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-17(22)21-18-15-11-7-8-12-16(15)24-20(18)19(23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,22) |
InChI Key |
MJWKMJJSQAMGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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